REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]2[NH:9][CH2:10][CH2:11][N:12]=2)=[CH:3][CH:2]=1>C(O)C.[Ni]>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][C:8]2[NH:12][CH:11]=[CH:10][N:9]=2)=[CH:3][CH:2]=1
|
Name
|
2-(4-pyridylmethyl)-imidazoline
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)CC=1NCCN1
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
210 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
gradually raised to 250° C. in 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the catalyst
|
Type
|
DISTILLATION
|
Details
|
distilled (0.25 mmHg, 180° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CC=1NC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.1 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 62.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |